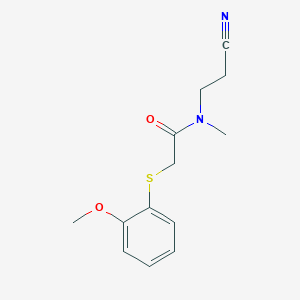
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-methyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy and oxadiazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure with similar properties but lacking the methoxy and benzonitrile groups.
3-Methyl-1,2,4-oxadiazole-5-methanol: A precursor in the synthesis of the target compound, sharing the oxadiazole ring but with different substituents.
3-Methoxybenzonitrile: Another precursor, which contains the methoxy and benzonitrile groups but lacks the oxadiazole ring.
Uniqueness
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the oxadiazole ring and the methoxybenzonitrile moiety allows for diverse reactivity and functionality, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H11N3O3 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-12(18-15-8)7-17-10-4-3-9(6-13)5-11(10)16-2/h3-5H,7H2,1-2H3 |
Clé InChI |
ZPVXQKYCMOPPEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)COC2=C(C=C(C=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
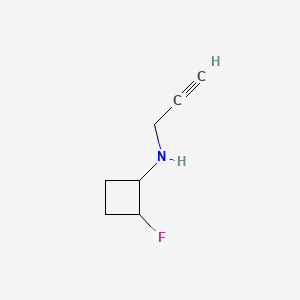
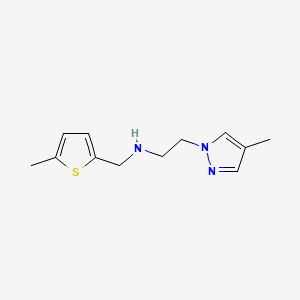


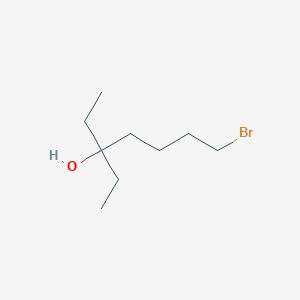

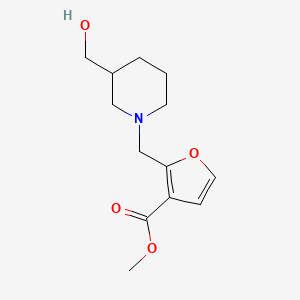
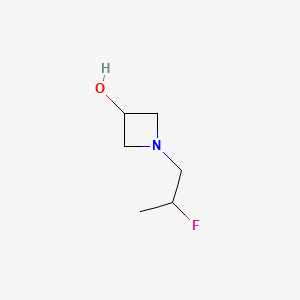
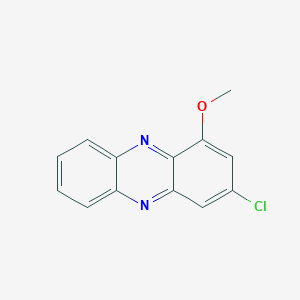
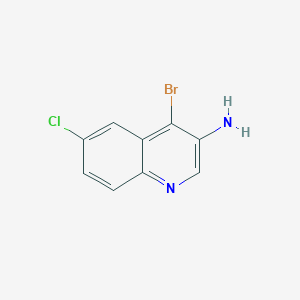
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
